4-Methyl-2-phenylphenol (CAS 39579-09-4): Structural Dynamics, Synthesis, and Advanced Applications
4-Methyl-2-phenylphenol (CAS 39579-09-4): Structural Dynamics, Synthesis, and Advanced Applications
Executive Summary
4-Methyl-2-phenylphenol (also known as 5-methylbiphenyl-2-ol) is a highly versatile biphenyl derivative characterized by its unique steric profile and robust thermal stability. Featuring an ortho-phenyl ring and a para-methyl group relative to the phenolic hydroxyl, this molecule serves as a critical building block in both coordination chemistry and advanced polymer science. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic pathways, and field-proven applications—ranging from non-heme diiron(II) protein model complexes to low-dielectric (Low Dk/Df) flame retardant resins for next-generation telecommunications.
Molecular Architecture & Physicochemical Profile
The structural integrity of 4-methyl-2-phenylphenol is defined by its biphenyl core. The ortho-positioning of the phenyl ring creates a distinct steric canopy around the hydroxyl group, which is highly advantageous in preventing unwanted aggregation in metal-ligand coordination[1]. Concurrently, the para-methyl group acts as an electron-donating moiety, subtly increasing the nucleophilicity of the oxygen atom upon deprotonation while maintaining overall lipophilicity.
To facilitate experimental design and formulation, the critical physicochemical parameters are summarized in Table 1 .
Table 1: Physicochemical Properties of 4-Methyl-2-phenylphenol
| Property | Value | Analytical Significance |
|---|---|---|
| IUPAC Name | 4-Methyl-2-phenylphenol | Standard nomenclature[2] |
| CAS Registry Number | 39579-09-4 | Primary identifier[2] |
| Molecular Formula | C₁₃H₁₂O | Stoichiometric baseline[2] |
| Molecular Weight | 184.23 g/mol | Mass spectrometry target (M+H⁺ ~185)[2] |
| Boiling Point | ~300.2 °C (at 760 mmHg) | Indicates high thermal stability[3] |
| Density | 1.087 g/cm³ | Required for volumetric scaling[3] |
| Flash Point | 142.3 °C | Safety threshold for high-temp reactions[3] |
| Refractive Index | 1.594 | Purity validation via refractometry[3] |
| Vapor Pressure | 0.000638 mmHg (at 25 °C) | Low volatility, safe for benchtop handling[3] |
Synthetic Modalities & Mechanistic Insights
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The most reliable and scalable method for synthesizing 4-methyl-2-phenylphenol is the Suzuki-Miyaura cross-coupling between 2-bromo-4-methylphenol and phenylboronic acid. The causality behind selecting this pathway lies in its functional group tolerance and high regioselectivity. The steric hindrance imposed by the target's ortho-phenyl group necessitates a highly active palladium catalyst (e.g., Pd(PPh3)4) to overcome the activation energy barrier during the oxidative addition of the bulky aryl bromide.
Fig 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling synthesis of 4-methyl-2-phenylphenol.
Photochemical Rearrangement
An alternative mechanistic pathway involves the photochemical rearrangement of diphenyl ethers. Irradiation of 4-methylphenyl phenyl ether in solvent induces an intramolecular rearrangement via a radical pair intermediate (comprising phenoxy and phenyl radicals)[4]. Excitation to the singlet state followed by dissociation and intramolecular recombination yields 4-methyl-2-phenylphenol[4]. While highly valuable for mechanistic photochemistry studies, its reliance on radical recombination makes it less scalable than transition-metal catalysis.
Applications in Advanced Materials & Therapeutics
Coordination Chemistry: Diiron(II) Protein Models
In the assembly of non-heme diiron(II) protein models, 4-methyl-2-phenylphenol serves as a critical steric buffer[1]. When incorporated into dinucleating ligands (e.g., H₂LMe,Ph), the ortho-phenyl group provides a protective hydrophobic canopy. This causality is vital: it prevents the formation of thermodynamically stable but catalytically dead μ-oxo aggregates during oxygenation. Reaction of the deprotonated ligand with Fe(II) in THF affords a doubly-bridged compound, [Fe₂(LMe,Ph)₂(THF)₃], which features a large internal cavity that facilitates rapid reaction with dioxygen at −50 °C to produce a thermodynamically stable μ-oxodiiron(III) species[1].
Polymer Science: Low Dk/Df Flame Retardant Resins
In advanced materials, 4-methyl-2-phenylphenol is utilized to synthesize cyclic phosphazene compounds bearing oxaphosphorin rings[5]. These compounds are engineered for high-frequency printed circuit boards (PCBs) used in 5G/6G infrastructure. The bulky biphenyl structure disrupts polymer chain packing, increasing the free volume of the resin. This directly correlates to a reduction in both the dielectric constant (Dk) and dissipation factor (Df)[5]. Furthermore, the phosphorus-nitrogen synergism inherent to the phosphazene ring provides exceptional flame retardancy without environmentally deleterious halogenated additives[5].
Fig 2: Integration of 4-methyl-2-phenylphenol into cyclic phosphazene flame retardant resins.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.
Protocol 1: Biphasic Synthesis of 4-Methyl-2-phenylphenol
Objective: High-yield synthesis via Suzuki-Miyaura cross-coupling.
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Preparation: In a round-bottom flask, combine 2-bromo-4-methylphenol (1.0 eq) and phenylboronic acid (1.2 eq).
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Catalyst & Solvent: Add Pd(PPh3)4 (0.05 eq) under an inert argon atmosphere. Introduce a degassed biphasic solvent system of Toluene and 2M aqueous Na₂CO₃ (2:1 v/v). Causality: The biphasic nature ensures that inorganic byproducts (boric acid salts) partition into the aqueous phase, driving the reaction forward via Le Chatelier's principle and preventing catalyst deactivation.
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Reflux: Heat the mixture to 90 °C for 12 hours.
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Self-Validation Checkpoint 1 (TLC): Monitor via Thin-Layer Chromatography (Hexane:EtOAc 8:2). The disappearance of the starting material spot and the emergence of a new, lower-Rf UV-active spot validates conversion.
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Workup & Purification: Cool to room temperature, separate the organic layer, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.
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Self-Validation Checkpoint 2 (NMR): Conduct ¹H-NMR (CDCl₃). The presence of distinct biphenyl aromatic protons (δ 7.3–7.6 ppm) and the upfield methyl singlet (δ 2.3 ppm) serves as an internal validation of structural integrity.
Protocol 2: Assembly of Diiron(II) Complexes for O₂ Activation
Objective: Utilization of 4-methyl-2-phenylphenol derivatives as a steric ligand platform.
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Ligand Deprotonation: Inside a nitrogen drybox, dissolve the synthesized ligand (H₂LMe,Ph) in THF containing two equivalents of Sodium hexamethyldisilazide (NaHMDS) to yield the deprotonated [LMe,Ph]²⁻ stock solution[1].
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Metalation: React the deprotonated ligand (2.0 eq) with Fe₂(Mes)₄ (1.0 eq) in THF. A homogeneous dark red solution will form, indicating the successful coordination of the doubly-bridged compound[Fe₂(LMe,Ph)₂(THF)₃][1].
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Oxygenation: Cool the complex to −50 °C and expose to molecular oxygen (O₂).
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Self-Validation Checkpoint (Isotopic IR Spectroscopy): To unequivocally prove that molecular oxygen is the source of the bridging oxo group, run a parallel reaction using ¹⁸O₂. A shift in the Fe–O–Fe vibrational frequency from 833 cm⁻¹ (for ¹⁶O₂) to 798 cm⁻¹ (for ¹⁸O₂) confirms the presence of the μ-oxodiiron(III) core[1].
Sources
- 1. 2-Phenoxypyridyl Dinucleating Ligands for Assembly of Diiron(II) Complexes; Efficient Reactivity with O2 to Form μ-Oxodiiron(III) Units - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methyl-2-phenylphenol | C13H12O | CID 303753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP4202013A1 - Cyclic phosphazene compound having oxaphosphorin ring-containing structure - Google Patents [patents.google.com]
